molecular formula C12H11BrFNO2 B8502711 (RS)-4-(5-Bromo-2-fluoro-phenyl)-4-cyclopropyl-oxazolidin-2-one

(RS)-4-(5-Bromo-2-fluoro-phenyl)-4-cyclopropyl-oxazolidin-2-one

Cat. No. B8502711
M. Wt: 300.12 g/mol
InChI Key: ADODKGPOWQVLEI-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

A solution of the crude (RS)-4-bromo-2-(1-cyclopropyl-2-iodo-1-isocyanato-ethyl)-1-fluoro-benzene (6.40 g, 16 mmol) in tent-butanol (200 ml) was treated at 23° C. with triethylamine (2.16 ml, 16 mmol) and the mixture was stirred overnight at reflux. For the workup, the reaction mixture was evaporated at reduced pressure to yield the crude title compound as a yellow oil which was directly used in the next step. Mass (calculated) C12H11BrFNO2 [300.126]; (found) [M+H]+=300, [M+2-H]+=302.
Name
(RS)-4-bromo-2-(1-cyclopropyl-2-iodo-1-isocyanato-ethyl)-1-fluoro-benzene
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([C:9]([CH:15]2[CH2:17][CH2:16]2)([N:12]=[C:13]=[O:14])[CH2:10]I)[CH:3]=1.C(N(CC)CC)C.C([OH:29])CCC>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([C:9]2([CH:15]3[CH2:17][CH2:16]3)[CH2:10][O:14][C:13](=[O:29])[NH:12]2)[CH:3]=1

Inputs

Step One
Name
(RS)-4-bromo-2-(1-cyclopropyl-2-iodo-1-isocyanato-ethyl)-1-fluoro-benzene
Quantity
6.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)C(CI)(N=C=O)C1CC1
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
For the workup, the reaction mixture was evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1(NC(OC1)=O)C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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